![molecular formula C25H20N4O3S B453140 METHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B453140.png)
METHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of METHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the formation of intermediate compounds through condensation reactions, cyclization, and functional group transformations. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of certain functional groups. Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a bioactive molecule, interacting with biological targets.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It could be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, which could include enzymes, receptors, or other proteins. The specific pathways and targets would depend on the context of its use, such as in medicinal chemistry or materials science. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar compounds to METHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE include other thiazolopyrimidine derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C25H20N4O3S |
|---|---|
Molecular Weight |
456.5g/mol |
IUPAC Name |
methyl (2Z)-7-methyl-3-oxo-5-phenyl-2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H20N4O3S/c1-15-20(24(31)32-2)22(17-11-7-4-8-12-17)29-23(30)19(33-25(29)27-15)13-18-14-26-28-21(18)16-9-5-3-6-10-16/h3-14,22H,1-2H3,(H,26,28)/b19-13- |
InChI Key |
JLQPNVOTYQPMRQ-UYRXBGFRSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)SC2=N1)C5=CC=CC=C5)C(=O)OC |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/SC2=N1)C5=CC=CC=C5)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)SC2=N1)C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B453059.png)
![2-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B453060.png)
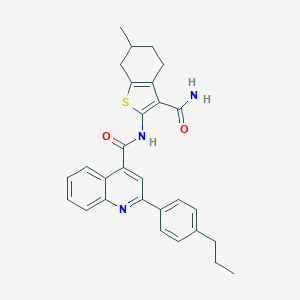
![3-chloro-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B453064.png)
![Ethyl 2-({[2-(4-propylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B453067.png)
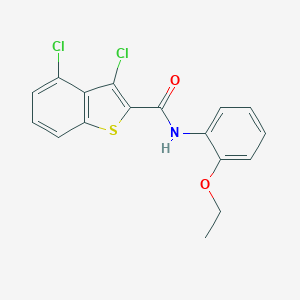
![Propyl 2-[(1-adamantylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453070.png)
![Isopropyl 2-({[2-(4-propylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453071.png)
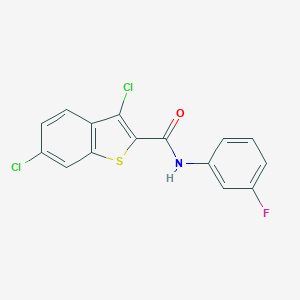
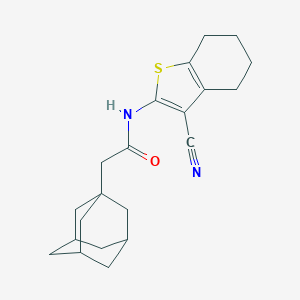
![3-chloro-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B453075.png)
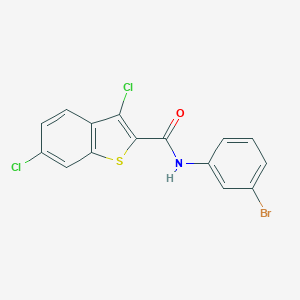
![Ethyl 2-[(1-adamantylacetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453077.png)
![Methyl 2-[(1-adamantylacetyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453080.png)
